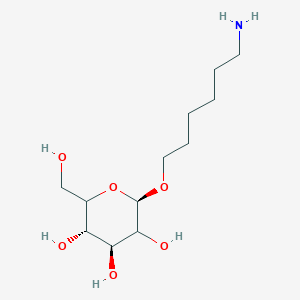

6-Aminohexyl beta-D-glucopyranoside

Übersicht

Beschreibung

6-Aminohexyl beta-D-glucopyranoside is a biochemical compound with the molecular formula C12H25NO6 and a molecular weight of 279.33 g/mol . It is primarily used in proteomics research and has applications in various scientific fields . This compound is characterized by the presence of an amino group attached to a hexyl chain, which is further linked to a beta-D-glucopyranoside moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminohexyl beta-D-glucopyranoside typically involves the reaction of beta-D-glucopyranoside with 6-aminohexanol under specific conditions. The reaction is often catalyzed by enzymes such as beta-glucosidase in organic solvents or ionic liquids . The process may involve reverse hydrolysis reactions, where glucose and fatty alcohols are used as substrates .

Industrial Production Methods: Industrial production of this compound can be achieved through enzymatic synthesis in non-aqueous reaction systems. These systems may include organic solvents, ionic liquids, and co-solvent mixtures, which help in achieving higher yields and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Aminohexyl beta-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.

Major Products:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

6-Aminohexyl beta-D-glucopyranoside serves as a crucial building block in the synthesis of complex molecules. It is utilized as a ligand in affinity chromatography, aiding in the purification of glycoproteins and other glycoconjugates from biological samples. The compound's structure allows it to interact effectively with various molecular targets, enhancing its utility in synthetic organic chemistry.

Biology

In biological research, this compound is employed to study glycosylation processes and as a substrate for enzyme assays. Its interaction with enzymes like beta-glucosidase facilitates the hydrolysis of glycosidic bonds, making it an essential tool for investigating carbohydrate metabolism.

Medicine

The potential medical applications of this compound include its use in drug delivery systems and as a targeting agent for cancer cells. Research indicates that it can form conjugates with nanoparticles, which may enhance the specificity and efficacy of drug delivery mechanisms.

Data Table: Applications Overview

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Facilitates synthesis and purification processes |

| Biology | Substrate for enzyme assays | Essential for studying glycosylation and carbohydrate metabolism |

| Medicine | Drug delivery systems | Potential to enhance targeting of cancer therapies |

Case Study 1: Synthesis of Tumor-Associated Carbohydrate Antigens

A study highlighted the synthesis of H-type 1 and Lewis B antigens using this compound as a precursor. This research demonstrated its utility in generating tumor-associated carbohydrate antigens that could be used for cancer diagnostics and therapeutics .

Case Study 2: Enzyme Inhibition Studies

In another investigation, derivatives of this compound were tested for their inhibitory effects on various glycosidases. The results indicated significant inhibition rates, suggesting potential therapeutic applications in managing conditions like diabetes and lysosomal storage diseases .

Wirkmechanismus

The mechanism of action of 6-Aminohexyl beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes such as beta-glucosidase, facilitating the hydrolysis of glycosidic bonds . Additionally, its amino group allows it to form stable conjugates with other molecules, enhancing its utility in various biochemical applications .

Vergleich Mit ähnlichen Verbindungen

Octyl beta-D-glucopyranoside: Another alkyl glucoside with similar surfactant properties.

Decyl beta-D-glucopyranoside: Used in similar applications but with a longer alkyl chain.

Luteolin 7-O-beta-D-glucopyranoside: A flavone glycoside with different biological activities.

Uniqueness: 6-Aminohexyl beta-D-glucopyranoside is unique due to its amino group, which allows for additional chemical modifications and conjugation with other molecules. This makes it particularly useful in affinity chromatography and as a targeting agent in medical applications .

Biologische Aktivität

6-Aminohexyl beta-D-glucopyranoside (AHG) is a glycoside compound with a unique structure that includes an amino group, which facilitates various biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : CHNO

- CAS Number : 56981-41-0

- Functional Groups : Amino group, glucopyranoside moiety

The presence of the amino group allows for chemical modifications, making AHG useful in various biochemical applications, including affinity chromatography and as a targeting agent in therapeutic contexts .

AHG primarily interacts with specific molecular targets, influencing various biochemical pathways. Notably:

- Enzymatic Substrate : AHG serves as a substrate for enzymes such as beta-glucosidase, facilitating the hydrolysis of glycosidic bonds. This property is significant in metabolic processes and potential therapeutic applications.

- Cellular Uptake : The compound's structure enhances its uptake by cells, which may lead to increased bioavailability and efficacy in biological systems.

Biological Activities

Case Studies and Research Findings

Recent studies have highlighted the biological activity of AHG through various experimental models:

- Cell Proliferation Assays : In vitro assays demonstrated that AHG influences the proliferation of certain cancer cell lines, indicating potential use as a therapeutic agent. For instance, studies on MCF-7 breast cancer cells showed altered growth patterns upon treatment with AHG .

- Immunological Studies : Investigations into the immunomodulatory effects of glucosides similar to AHG revealed enhanced immune responses in animal models. These findings suggest that AHG could play a role in modulating immune functions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of AHG, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Octyl beta-D-glucopyranoside | Longer alkyl chain | Surfactant properties |

| Decyl beta-D-glucopyranoside | Longer alkyl chain | Similar applications |

| Luteolin 7-O-beta-D-glucopyranoside | Flavone glycoside | Different biological activities |

AHG's amino group provides unique opportunities for further chemical modifications compared to these compounds, enhancing its utility in research and therapeutic applications .

Eigenschaften

IUPAC Name |

(2R,4S,5S)-2-(6-aminohexoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO6/c13-5-3-1-2-4-6-18-12-11(17)10(16)9(15)8(7-14)19-12/h8-12,14-17H,1-7,13H2/t8?,9-,10+,11?,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNKFVGAEZHVTM-RXUZKVILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCOC1C(C(C(C(O1)CO)O)O)O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCCO[C@H]1C([C@H]([C@@H](C(O1)CO)O)O)O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747001 | |

| Record name | 6-Aminohexyl beta-D-threo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56981-41-0 | |

| Record name | 6-Aminohexyl beta-D-threo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.